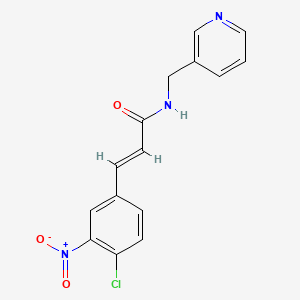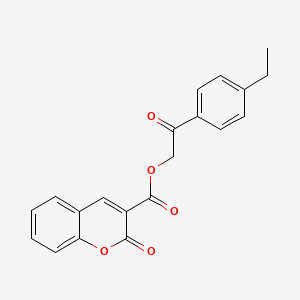
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide, also known as CNPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CNPA is a yellow crystalline compound that is soluble in organic solvents and is commonly used in laboratory experiments as a reagent.
Mecanismo De Acción
The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This results in the enhancement of cognitive function and memory retention.
Biochemical and Physiological Effects:
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in laboratory experiments is its high purity and stability, which makes it a reliable reagent for various applications. However, the limitations of using 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide include its toxicity and potential hazards associated with its handling and storage.
Direcciones Futuras
There are several potential future directions for the research and development of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide. One of the areas of focus is the development of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of the anti-tumor and anti-inflammatory activities of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide, which could lead to the development of new cancer therapies and anti-inflammatory drugs. Additionally, the antioxidant properties of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide could be explored further for the treatment of oxidative stress-related diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It has been extensively studied for its inhibitory activity against acetylcholinesterase and its potential use in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide also exhibits various biochemical and physiological effects, which make it a potential candidate for the treatment of other diseases such as cancer, inflammation, and oxidative stress-related disorders.
Métodos De Síntesis
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide can be synthesized through a multistep process involving the condensation of 4-chloro-3-nitrobenzaldehyde with pyridine-3-methanol, followed by acylation with acryloyl chloride. The resulting product is purified through recrystallization to obtain pure 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. This makes 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-13-5-3-11(8-14(13)19(21)22)4-6-15(20)18-10-12-2-1-7-17-9-12/h1-9H,10H2,(H,18,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZHZFNKFBBGER-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)

![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)
![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)